Ethyl 4-aminobut-2-ynoate hydrochloride
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Overview
Description
Ethyl 4-aminobut-2-ynoate hydrochloride is a research chemical . It has a molecular weight of 163.6 g/mol and a chemical formula of C6H10ClNO2 . The IUPAC name for this compound is ethyl (E)-4-aminobut-2-enoate hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C#CCN.Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.6 g/mol . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
1. Catalyst-Free Domino Reactions
Ethyl 4-aminobut-2-ynoate hydrochloride is utilized in catalyst-free domino reactions. Zhao et al. (2020) developed a method involving this compound to synthesize furan-2(5H)-one derivatives. These derivatives showed significant bioactivity, demonstrating 100% mortality against Myzus persicae at specific concentrations (Zhao et al., 2020).
2. Synthesis of Pyrimidin-4(3H)-ones
Roberts, Landor, and Bolessa (1994) reported the reaction of ethyl alka-2,3-dienoates with acetamidine, leading to the formation of pyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines. This synthesis is significant in the development of hydrochloride salts of these compounds (Roberts, Landor, & Bolessa, 1994).
3. Preparation of Tritiated Neurotransmitter Analogues
Duke et al. (1993) synthesized tritiated E- and Z-4-aminobut-2-enoic acids from methyl 4-N-phthalimidobut-2-ynoate. These acids are analogues of the inhibitory neurotransmitter 4-aminobutanoic acid (GABA), crucial for neuroscience research (Duke et al., 1993).
4. Hydrostannation of Amino Acid Derivatives
Crisp and Gebauer (1997) explored the hydrostannation of methyl (R,S)-2-(N-diphenylmethylidene)aminopent-4-ynoate, leading to α-amino acid derivatives. This research contributes to the understanding of regioselective addition in organic synthesis (Crisp & Gebauer, 1997).
5. Nickel-Catalyzed Reductive Coupling
Rodrigo and Guan (2017) utilized ethyl 3-(trimethylsilyl)propiolate, a compound related to this compound, in nickel-catalyzed reductive coupling with aldehydes. This study enhances the understanding of catalytic reactions in organic synthesis (Rodrigo & Guan, 2017).
6. [2+2]-Cycloaddition Reactions
Koldobskii et al. (2008) discovered the [2+2]-cycloaddition capabilities of ethyl 4-chloro-2-oxobut-3-ynoate with unactivated alkenes. This finding is valuable for the synthesis of complex organic compounds (Koldobskii et al., 2008).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-aminobut-2-ynoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-9-6(8)4-3-5-7;/h2,5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRINOEYWJUZEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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